molecular formula C22H23IN2O2 B4021041 1-[2-hydroxy-3-(1-naphthyloxy)propyl]-2,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide

1-[2-hydroxy-3-(1-naphthyloxy)propyl]-2,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide

Cat. No. B4021041
M. Wt: 474.3 g/mol
InChI Key: SMNKBCGTPDNCEY-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to the one , typically involves intricate chemical processes. For instance, Katritzky et al. (1990) reported on the synthesis and investigation of N-[(2-naphthyloxy)methyl]benzazoles, where crystal structures were determined and compared with semiempirical MO calculations, highlighting the complexities involved in synthesizing such compounds (Katritzky et al., 1990).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by intricate arrangements of atoms and bonds. The experimentally determined geometries of such compounds are often compared with results from various computational methods, revealing the detailed molecular structure and conformations (Katritzky et al., 1990).

Chemical Reactions and Properties

Benzimidazole compounds engage in a variety of chemical reactions, demonstrating unique reactivity patterns. For example, Wei et al. (2012) synthesized and employed a benzimidazol-3-ium iodide derivative as a strong n-type dopant for organic semiconductor thin films, showcasing the compound's utility in organic electronics (Wei et al., 2012).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are critical for their application in various fields. The stability of these compounds in different conditions, along with their physical characteristics, determines their suitability for specific applications (Wei et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, potential for forming various derivatives, and participation in chemical reactions, are essential aspects of benzimidazole derivatives. Their chemical behavior under various conditions helps in understanding their potential applications and interactions with other substances (Wei et al., 2012).

properties

IUPAC Name

1-(2,3-dimethylbenzimidazol-3-ium-1-yl)-3-naphthalen-1-yloxypropan-2-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N2O2.HI/c1-16-23(2)20-11-5-6-12-21(20)24(16)14-18(25)15-26-22-13-7-9-17-8-3-4-10-19(17)22;/h3-13,18,25H,14-15H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNKBCGTPDNCEY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=CC4=CC=CC=C43)O)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-hydroxy-3-(1-naphthyloxy)propyl]-2,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-hydroxy-3-(1-naphthyloxy)propyl]-2,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide
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1-[2-hydroxy-3-(1-naphthyloxy)propyl]-2,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide
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1-[2-hydroxy-3-(1-naphthyloxy)propyl]-2,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide
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1-[2-hydroxy-3-(1-naphthyloxy)propyl]-2,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide
Reactant of Route 5
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1-[2-hydroxy-3-(1-naphthyloxy)propyl]-2,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide
Reactant of Route 6
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1-[2-hydroxy-3-(1-naphthyloxy)propyl]-2,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide

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